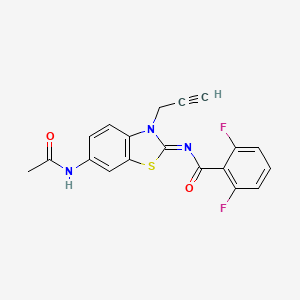

![molecular formula C19H23NO4 B2598637 Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate CAS No. 1232801-89-6](/img/structure/B2598637.png)

Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

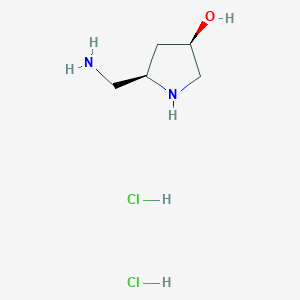

Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is a biochemical compound used for proteomics research . It has a molecular weight of 329.39 and a molecular formula of C19H23NO4 .

Synthesis Analysis

The synthesis of this compound involves the reduction of (E)-4-(2-hydroxy-3-methoxybenzyl-ideneamino)benzoic acid with sodium borohydride . The Schiff base is formed by the condensation of 4-aminobenzoic acid with o-vanillin .Molecular Structure Analysis

The molecular structure of this compound is non-planar, with a torsion angle Caryl—CH2—NH—Caryl of 83.9 (2) . The crystal structure of the compound includes a system of O—H O hydrogen bonds, resulting in a two-dimensional layered structure .Applications De Recherche Scientifique

Antibacterial Applications

Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate has been explored for its potential in synthesizing compounds with antibacterial properties. A study involved the synthesis of novel 2-chloro-[1,3] benzoxazine derivatives from ethyl 4-((2-hydroxy-3-methoxybenzyl)amino)benzoate, which exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria. The molecular docking studies using MOE 2015 software confirmed the compounds' interaction within the bacterial gyrase enzyme target site, suggesting their potential as antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Synthesis of Amino Sugar Derivatives

Another application is seen in the synthesis of amino sugar derivatives, where aminohydroxylation of tert-butyl sorbate using enantiopure lithium amide yields derivatives that are useful for further elaboration into complex sugars like 3,6-dideoxy-3-amino-L-talose. This process demonstrates the compound's utility in synthesizing structurally complex sugars with potential applications in pharmaceutical synthesis (Csatayová et al., 2011).

Potential Antimycobacterials

In the realm of antimycobacterial research, a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were synthesized and evaluated for their activity against mycobacterial species. Some derivatives showed higher activity than standard treatments such as ciprofloxacin, isoniazid, or pyrazinamide against M. avium subsp. paratuberculosis and M. intracellulare, highlighting their potential as antimycobacterial agents (Tengler et al., 2013).

Lipase-Catalyzed Esterification

Furthermore, the compound has been utilized in studies involving lipase-catalyzed esterification and transesterification reactions to produce lipophilic alkyl benzoates like lauryl 4-hydroxybenzoate and oleyl 4-hydroxy-3-methoxybenzoate. These reactions, conducted in solvent-free conditions, demonstrate the compound's utility in green chemistry applications, providing an environmentally friendly approach to synthesizing lipophilic compounds (Vosmann et al., 2008).

Propriétés

IUPAC Name |

butyl 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-3-4-12-24-19(22)14-8-10-16(11-9-14)20-13-15-6-5-7-17(23-2)18(15)21/h5-11,20-21H,3-4,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJJSNNZHYBHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide](/img/structure/B2598554.png)

![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)

![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)

![N-[(3,4-dichlorophenyl)methyl]prop-2-enamide](/img/structure/B2598565.png)

![3-[Acetyl(cyclohexyl)amino]propanoic acid](/img/structure/B2598568.png)

![1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2598572.png)

![N-(3,4-difluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598573.png)

![2-[(4-ethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2598574.png)